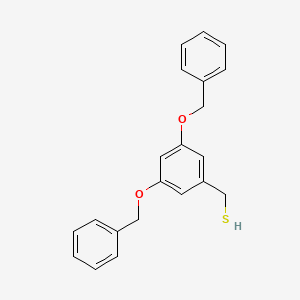
Benzenemethanethiol, 3,5-bis(phenylmethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanethiol, 3,5-bis(phenylmethoxy)- is a chemical compound with the molecular formula C21H20O2S and a molecular weight of 336.45 g/mol It is characterized by the presence of a benzenemethanethiol core substituted with two phenylmethoxy groups at the 3 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanethiol, 3,5-bis(phenylmethoxy)- typically involves the reaction of benzenemethanethiol with phenylmethoxy-substituted benzyl halides under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of Benzenemethanethiol, 3,5-bis(phenylmethoxy)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanethiol, 3,5-bis(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiols or sulfides.
Substitution: The phenylmethoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding thiols or sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzenemethanethiol, 3,5-bis(phenylmethoxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzenemethanethiol, 3,5-bis(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenylmethoxy groups may also contribute to the compound’s overall reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenemethanethiol: Lacks the phenylmethoxy groups, resulting in different chemical properties and reactivity.
Phenylmethanethiol: Contains a single phenyl group, leading to distinct reactivity patterns.
3,5-Dimethoxybenzenemethanethiol: Similar structure but with methoxy groups instead of phenylmethoxy groups.
Uniqueness
These substituents enhance the compound’s stability and reactivity, making it a valuable reagent in various chemical and biological studies .
Propriétés
Numéro CAS |
260964-92-9 |
|---|---|
Formule moléculaire |
C21H20O2S |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
[3,5-bis(phenylmethoxy)phenyl]methanethiol |
InChI |
InChI=1S/C21H20O2S/c24-16-19-11-20(22-14-17-7-3-1-4-8-17)13-21(12-19)23-15-18-9-5-2-6-10-18/h1-13,24H,14-16H2 |
Clé InChI |
JBLXQHIRLNZOIL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)CS)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,9-Bis[(methylsulfanyl)methyl]-1,10-phenanthroline](/img/structure/B12567814.png)
![lithium;2-methyl-3H-cyclopenta[a]naphthalen-3-ide](/img/structure/B12567817.png)
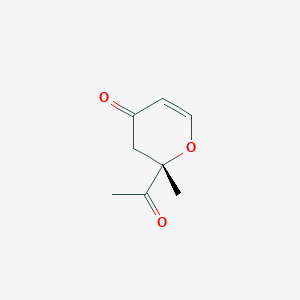
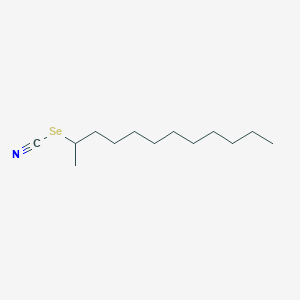
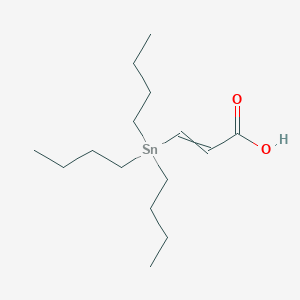

![Methanone, bis[4-(4-bromobutoxy)phenyl]-](/img/structure/B12567866.png)
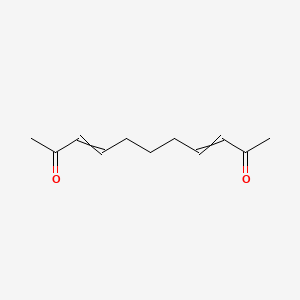
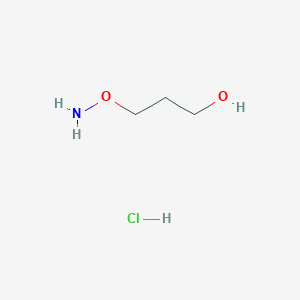
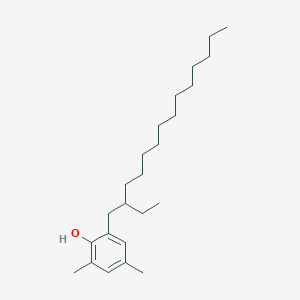
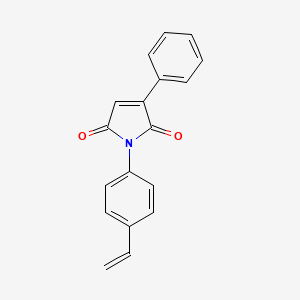
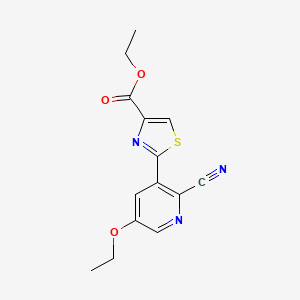
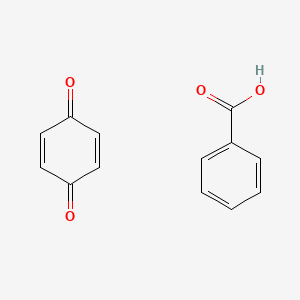
![1-(Butylamino)-3-[2-(ethenyloxy)ethoxy]propan-2-ol](/img/structure/B12567898.png)
